molecular formula C20H21N5O4 B2600860 Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 887464-24-6

Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate

Cat. No.: B2600860
CAS No.: 887464-24-6
M. Wt: 395.419
InChI Key: BXFGOVWKZSUWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the core purine-imidazole structure, followed by the introduction of the methyl and phenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-8-6-7-9-14(11)24-12(2)10-23-15-16(21-19(23)24)22(4)20(28)25(17(15)26)13(3)18(27)29-5/h6-10,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGOVWKZSUWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.